2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one
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Overview
Description
2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 192.14 g/mol
CAS Number: 1417982-75-2
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the introduction of a trifluoroacetyl group onto a bicyclo[3.1.0]hexan-3-one scaffold. While specific methods may vary, one common approach is through a reaction sequence that includes trifluoroacetylation.
Reaction Conditions: The trifluoroacetylation reaction typically employs trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction conditions may involve an acid catalyst or base-catalyzed conditions. The exact details would depend on the specific synthetic route chosen.
Industrial Production: Industrial-scale production methods for this compound are not widely documented, as it is primarily used in research and development.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the trifluoroacetyl group or other functional groups.
Common Reagents: Reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., Grignard reagents) are relevant.
Major Products: The specific products formed depend on the reaction conditions and the substituents present.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique bicyclic structure.
Fluorinated Compounds: It contributes to the study of fluorinated organic compounds.
Drug Development: The compound’s reactivity and structural features make it interesting for drug discovery.
Fluorine Labeling: Incorporating fluorine atoms into drug candidates can enhance their pharmacokinetics and bioavailability.
Fine Chemicals: It finds applications in fine chemical synthesis and specialty materials.
Mechanism of Action
The specific mechanism of action for this compound depends on its context (e.g., as a drug candidate). Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While there are related bicyclo[3.1.0]hexan-3-one derivatives, the trifluoroacetyl substitution sets this compound apart. Similar compounds include 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one (CAS: 1626337-81-2) .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)6-4-1-3(4)2-5(6)12/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRVCELQUPDZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C(=O)C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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